

Aloenin: A Technical Overview for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Aloenin

Cat. No.: B1665714

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CAS Number: 38412-46-3 Molecular Formula: C₁₉H₂₂O₁₀

This technical guide provides an in-depth overview of **Aloenin**, a bioactive compound found in select species of the Aloe plant. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of its chemical properties, biological activities, and available experimental data.

Chemical and Physical Properties

Aloenin is a glucoside that has been isolated from Aloe species. A summary of its key chemical and physical data is presented below.

Property	Value	Reference
CAS Number	38412-46-3	[1]
Molecular Formula	C ₁₉ H ₂₂ O ₁₀	[1]
Molecular Weight	410.37 g/mol	[1]
Appearance	Yellow, Solid	[2]
Solubility	Soluble in DMSO	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2]

Biological Activities and Quantitative Data

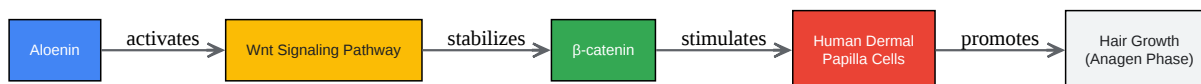
Aloenin has been shown to exhibit a range of biological activities. The following table summarizes the available quantitative data on its inhibitory and cytotoxic effects.

Biological Activity	Target/Organism	Quantitative Data (IC ₅₀)	Reference
Pancreatic Lipase Inhibition	Pancreatic Lipase	14.95 µg/mL	[1][3]
β-Secretase (BACE) Inhibition	β-Secretase	Not explicitly quantified, but noted as an inhibitor.	
Alcohol Dehydrogenase (ADH) Inhibition	Rat enzymes	33.1 µM	
Aldehyde Dehydrogenase (ALDH) Inhibition	Rat enzymes	27 µM	
Antileishmanial Activity	Leishmania donovani promastigotes (antimony-sensitive)	26 µM	
Inhibition of Gastric Juice Secretion	In rats	23% inhibition at 100 mg/kg	

Signaling Pathways

Hair Growth Promotion: Wnt/β-catenin Pathway

Recent research has identified **Aloenin** as a key constituent in Aloe vera responsible for promoting hair growth.[4] It has been found to stimulate human dermal papilla cells, which are crucial for hair follicle development and cycling, by activating the Wnt/β-catenin signaling pathway.[4] This pathway is fundamental in transitioning the hair follicle into the anagen (growth) phase.[4]



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Aloenin's activation of the Wnt/ β -catenin pathway for hair growth promotion.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

While the specific experimental parameters for determining the IC_{50} of **Aloenin** are not detailed in the available literature, a general spectrophotometric method is commonly employed for assessing pancreatic lipase inhibition.[5]

General Protocol Outline:

- Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., 10 mM MOPS, 1 mM EDTA, pH 6.8). The substrate, p-nitrophenyl palmitate (p-NPP), is also prepared in a buffer solution.
- Assay Procedure:
 - A mixture of Tris-HCl buffer (pH 8.0), the test compound (**Aloenin**), and the pancreatic lipase enzyme solution is incubated at 37°C.
 - The p-NPP substrate solution is added to the mixture and incubated further.
 - The absorbance of the solution is measured at 405 nm to determine the amount of p-nitrophenol released.
 - A control is run without the test compound, and a blank is prepared without the enzyme.
- Calculation: The percentage of pancreatic lipase inhibition is calculated based on the difference in absorbance between the control and the test sample. The IC_{50} value is then determined from a dose-response curve.

Antileishmanial Activity Assay

The in vitro antileishmanial activity of test substances against Leishmania species is typically evaluated against both promastigote and amastigote stages.[6]

General Protocol for Promastigotes:

- **Parasite Culture:** Leishmania donovani promastigotes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics at an appropriate temperature (e.g., 24°C).
- **Assay Procedure:**
 - In a 96-well microtiter plate, the test substance (**Aloenin**) is added to a complete culture medium to achieve the desired final concentrations.
 - A suspension of the parasites (e.g., 3.5×10^6 promastigotes/mL) is added to each well.
 - The plate is incubated for 72 hours at room temperature.
- **Data Analysis:** The concentration required to achieve 50% growth inhibition (IC₅₀) is determined.

Conclusion

Aloenin is a promising bioactive compound with a range of identified biological activities, most notably its role in promoting hair growth via the Wnt/ β -catenin signaling pathway and its inhibitory effects on several key enzymes. While quantitative data for some of its activities are available, there is a need for more detailed research to fully elucidate the experimental conditions and to explore its therapeutic potential further. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of **Aloenin**.

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